![molecular formula C15H14N2O2S B13356442 5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B13356442.png)
5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol typically involves the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide. This reaction is followed by the formation of Mannich bases through the reaction of the oxadiazole with suitably substituted amines and formaldehyde in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of eco-friendly reagents and reaction conditions, adhering to the principles of green chemistry. Catalysis plays a crucial role in these processes, ensuring commercially relevant and environmentally acceptable conditions .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides. Reaction conditions typically involve solvents like ethanol or acetic acid and may require heating or refluxing .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the oxadiazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function. The oxadiazole ring can interact with nucleic acids, potentially inhibiting DNA replication and transcription . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in structure but lacks the phenylpropyl group.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Contains a triazole ring instead of an oxadiazole ring.
3-(2-Furyl)acrylic acid: Contains a furan ring but differs in the functional groups attached.
Uniqueness
5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol is unique due to its combination of a furan ring, a phenylpropyl group, and an oxadiazole ring.
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-[2-(furan-2-yl)-3-phenylpropyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H14N2O2S/c20-15-17-16-14(19-15)10-12(13-7-4-8-18-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,17,20) |
InChI Key |
DRKYHPUEROSQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=NNC(=S)O2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


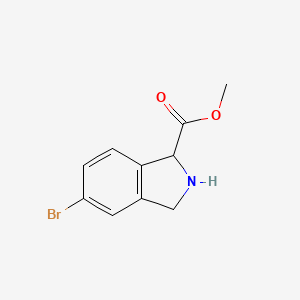
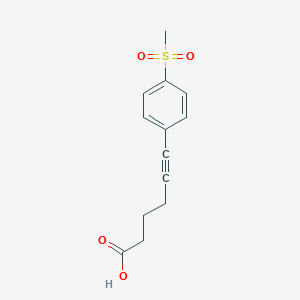
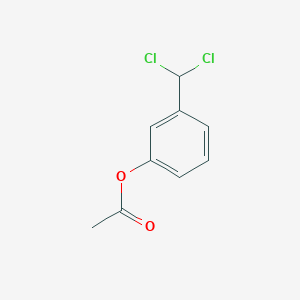
![1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13356375.png)
![Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13356382.png)
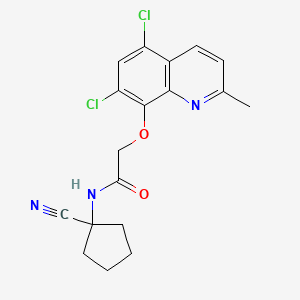
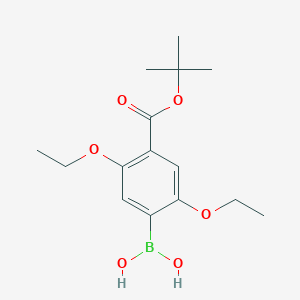





![L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B13356435.png)
![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)
